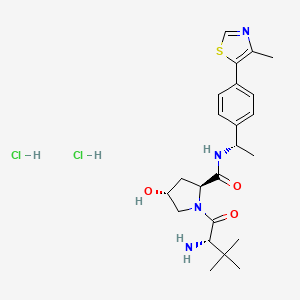
E3 ligase Ligand 1 dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
E3 Ligase Ligand 1 Dihydrochloride is a chemical compound that plays a crucial role in targeted protein degradation through the use of PROTAC (proteolysis-targeting chimera) technology. This compound is specifically designed to bind to E3 ubiquitin ligases, such as the von Hippel-Lindau (VHL) protein, facilitating the degradation of specific target proteins.
准备方法
Synthetic Routes and Reaction Conditions: E3 Ligase Ligand 1 Dihydrochloride is synthesized through a series of chemical reactions involving the modification of the (S,R,S)-AHPC (alpha-hydroxyphenylcyclopropyl) scaffold. The synthesis typically involves the following steps:
Activation of the AHPC scaffold: The AHPC scaffold is activated using reagents such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride.
Coupling with the target moiety: The activated AHPC scaffold is then coupled with the target moiety, such as a bromoacetamide derivative, under basic conditions.
Formation of the dihydrochloride salt: The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: The industrial production of this compound involves scaling up the synthetic routes described above. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product.
化学反应分析
Types of Reactions: E3 Ligase Ligand 1 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions are employed to introduce different substituents on the AHPC scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) oxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles are employed, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with different functional groups and properties.
科学研究应用
E3 Ligase Ligand 1 Dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of PROTAC molecules and other chemical probes.
Biology: Employed in studying protein degradation pathways and the role of E3 ligases in cellular processes.
Medicine: Investigated for its potential as a therapeutic agent in cancer treatment, particularly in targeting BET (bromodomain and extra-terminal domain) proteins.
Industry: Utilized in the development of novel drug candidates and chemical tools for biological research.
作用机制
E3 Ligase Ligand 1 Dihydrochloride exerts its effects by binding to E3 ubiquitin ligases, such as VHL, and recruiting them to the target protein. This proximity induces ubiquitination of the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various cellular signaling pathways.
相似化合物的比较
E3 Ligase Ligand 1 Dihydrochloride is compared with other similar compounds, such as:
VHL Ligand 2 Dihydrochloride: Another VHL-binding moiety used in PROTAC technology.
CRBN Ligand: A ligand for cereblon E3 ligase used in PROTACs targeting specific proteins.
IAP Ligand: A ligand for inhibitor of apoptosis proteins (IAPs) used in targeted protein degradation.
These compounds share similarities in their ability to bind E3 ligases and induce protein degradation, but they differ in their specific binding affinities and target proteins.
属性
IUPAC Name |
(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O3S.2ClH/c1-13(15-6-8-16(9-7-15)19-14(2)25-12-31-19)26-21(29)18-10-17(28)11-27(18)22(30)20(24)23(3,4)5;;/h6-9,12-13,17-18,20,28H,10-11,24H2,1-5H3,(H,26,29);2*1H/t13-,17+,18-,20+;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJDUDNKHHNDRD-ARZBPYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34Cl2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
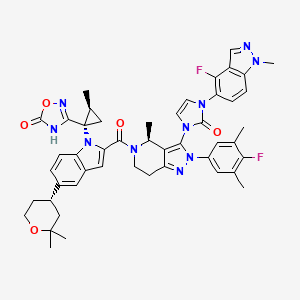
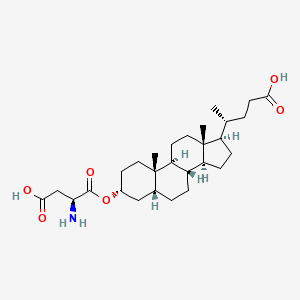
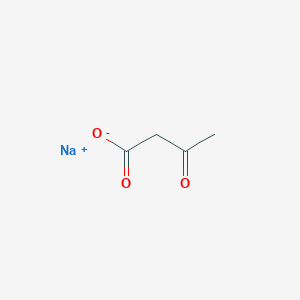
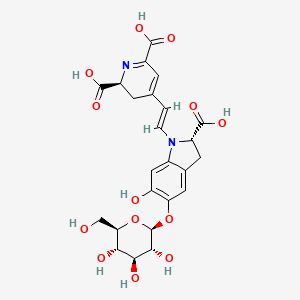
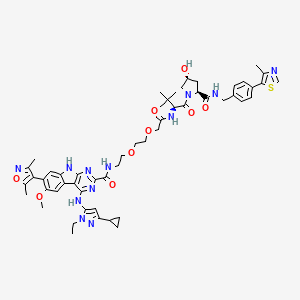
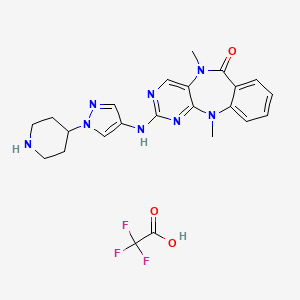


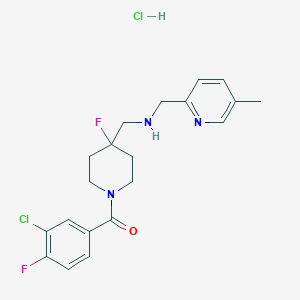
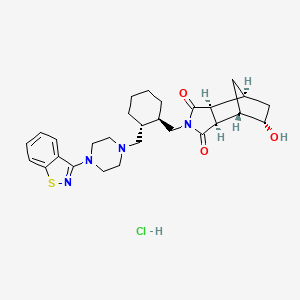

![(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4S,6R,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methoxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8075370.png)
![[5-acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B8075375.png)

